4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide
Description
Properties
IUPAC Name |
4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12(2)19-17(23)14-9-7-13(8-10-14)11-22-18(24)15-5-3-4-6-16(15)20-21-22/h3-10,12H,11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLFNJUFILCLHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization-Cyclization of Anthranilamide Derivatives
A widely adopted method involves diazotization of anthranilamide precursors. For example, methyl anthranilate undergoes diazotization with sodium nitrite under acidic conditions (HCl, 0°C) to form 1,2,3-benzotriazin-4(3H)-one. This intermediate reacts with methyl chloroacetate in DMF/K2CO3 to yield methyl-2-(4-oxobenzotriazin-3(4H)-yl)acetate, a key building block. Modifications include substituting anthranilamide with hydrazide derivatives (e.g., anthranilhydrazide) to alter cyclization kinetics.
Heterocyclization of TosMIC Derivatives
Recent advances employ 1-azido-2-[isocyano(p-tosyl)methyl]benzenes as precursors. Treatment with sodium allyloxide in THF (0°C, 1 h) induces intramolecular cyclization, forming benzo[d]triazin-4(3H)-ones in yields up to 88%. This method excels in regioselectivity, avoiding byproducts common in diazotization routes.
Functionalization at the 3-Position
Introducing the methylene bridge (-CH2-) at the benzotriazinone’s 3-position requires precise alkylation:
Nucleophilic Substitution with Halogenated Intermediates
Reaction of 3-chloromethyl-1,2,3-benzotriazin-4-one with N-(propan-2-yl)benzamide in the presence of K2CO3 (DMF, 80°C) achieves C–N bond formation. This method, however, suffers from low yields (~45%) due to competing hydrolysis of the chloromethyl group.
Mitsunobu Coupling
A patent-pending approach uses Mitsunobu conditions (DIAD, PPh3) to couple 3-hydroxymethylbenzotriazinone with N-(propan-2-yl)benzamide . This method improves yields to 68% while retaining stereochemical integrity.
Synthesis of N-(Propan-2-yl)Benzamide
The isopropylbenzamide moiety is synthesized via two pathways:
Direct Aminolysis of Benzoyl Chlorides
Benzoyl chloride reacts with isopropylamine in dichloromethane (0°C to RT, 4 h) to form N-(propan-2-yl)benzamide in 92% yield. Excess amine neutralizes HCl, preventing salt formation.
Catalytic Coupling Using HATU
Modern protocols employ HATU-mediated coupling of benzoic acid with isopropylamine in DMF (2 h, RT), achieving 95% conversion. This method avoids hazardous acyl chlorides, aligning with green chemistry principles.
Convergent Synthesis Strategies
Fragment Coupling via Amide Bond Formation
The final step often involves coupling 3-(chloromethyl)benzotriazinone with N-(propan-2-yl)benzamide. Optimized conditions (DMAP, DCC, CH2Cl2, 12 h) yield the target compound in 74% purity.
Table 1: Key Reaction Parameters for Convergent Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Anhydrous DMF | Maximizes solubility |
| Base | K2CO3 | Prevents hydrolysis |
| Temperature | 80°C | Balances rate vs. degradation |
| Reaction Time | 8–10 h | Completes substitution |
One-Pot Tandem Reactions
A novel one-pot method combines benzotriazinone formation and alkylation. Starting with anthranilic acid, sequential diazotization, cyclization, and alkylation in THF/Et3N achieves 61% overall yield.
Purification and Characterization
Chromatographic Techniques
Flash chromatography (hexane/EtOAc 4:1) resolves unreacted benzamide precursors. HPLC (C18 column, MeCN/H2O gradient) confirms >98% purity for pharmacological testing.
Spectroscopic Validation
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under strongly acidic or basic conditions:
-
Acidic Hydrolysis (HCl, 6M):
Forms 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzoic acid and isopropylamine .
-
Basic Hydrolysis (NaOH, 2M):
Yields sodium 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]benzoate and isopropylamine .
Kinetic Data:
| Condition | Half-Life (25°C) | Activation Energy |
|---|---|---|
| pH 1.0 | 4.2 hours | 58 kJ/mol |
| pH 12.0 | 1.8 hours | 45 kJ/mol |
Oxidation-Reduction Reactions
The 4-oxo group on the benzotriazine ring participates in redox processes:
-
Reduction (NaBH₄, MeOH):
Converts the 4-oxo group to a hydroxyl moiety, forming 3,4-dihydro-1,2,3-benzotriazin-3-ol derivatives . -
Oxidation (MnO₂, CHCl₃):
Stabilizes the aromatic benzotriazine system but shows no further oxidation under standard conditions .
Redox Potentials (vs. SCE):
| Reaction | E₁/₂ (V) |
|---|---|
| Reduction of 4-oxo | -0.87 |
| Oxidation of dihydro | +1.12 |
Nucleophilic Substitution
The methylene bridge adjacent to the benzotriazine undergoes nucleophilic attack:
-
Thiol Substitution (HS-R, DIPEA):
Replaces the benzamide with thioether derivatives (e.g., 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)thiobenzamide ) . -
Amine Substitution (RNH₂, CuI):
Forms secondary amides or tertiary amines via Ullmann-type coupling .
Reactivity Trends:
| Nucleophile | Rate Constant (k, M⁻¹s⁻¹) |
|---|---|
| HS-CH₂Ph | 0.15 |
| NH₂-C₆H₁₁ | 0.08 |
Stability Under Physiological Conditions
Patent data indicate stability in buffer systems (pH 7.4, 37°C) with a half-life >24 hours, supporting its use in biological studies . Degradation occurs via:
-
Photodegradation (UV-A): 50% decomposition after 6 hours.
-
Thermal Decomposition (100°C): Forms benzonitrile and CO₂ above 150°C.
Comparative Reactivity of Structural Analogues
| Compound | Hydrolysis Rate (pH 7) | Redox Activity |
|---|---|---|
| 4-[(4-Oxo-benzotriazin-3-yl)methyl]-N-isopropylbenzamide | 0.12 h⁻¹ | High |
| N-(Thiophen-2-yl)methyl analogue | 0.18 h⁻¹ | Moderate |
| 4-Phenylbutanoate derivative | 0.09 h⁻¹ | Low |
This compound’s reactivity profile underscores its versatility in medicinal chemistry and materials science, particularly in drug design and polymer stabilization . Further studies are needed to explore its catalytic and photophysical applications.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as an inhibitor in various biological pathways. Its structure allows for interaction with specific enzymes or receptors, making it a candidate for drug design aimed at treating diseases such as cancer and inflammatory disorders .
Case Study: Anti-Cancer Activity
In a study investigating the anti-cancer properties of benzotriazine derivatives, 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide was tested against several cancer cell lines. Results indicated significant cytotoxic effects compared to control groups, suggesting its potential as a chemotherapeutic agent.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been linked to the inhibition of GPR139 receptors, which are implicated in various physiological processes .
Table: Enzyme Inhibition Studies
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions. Researchers have explored various modifications to enhance its biological activity and selectivity.
Synthetic Pathway Overview
- Starting Materials : Benzotriazine derivatives and propanoyl chloride.
- Reactions :
- N-acylation to form the amide bond.
- Reduction steps to achieve desired functional groups.
Drug Development Potential
Given its biological activity profile, this compound holds potential for further development into pharmaceutical agents. Its role as a coupling reagent in peptide synthesis has also been noted, particularly in minimizing racemization during fragment condensation .
Mechanism of Action
The mechanism by which 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist of certain receptors or enzymes, leading to downstream effects in cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzotriazinone-Based Analogs
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(pyridin-4-yl)methyl]propanamide
- Structure: Similar benzotriazinone core but connected via a propanamide linker to a pyridin-4-ylmethyl group instead of benzamide.
- However, the longer linker (propanamide vs. methyl) could alter conformational flexibility .
N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
- Structure: Benzotriazinone linked to a thiadiazole ring via a propanamide chain.
- The absence of a benzamide scaffold reduces aromatic stacking interactions compared to the target compound .
Heterocyclic Systems with Similar Scaffolds
Benzo[b][1,4]oxazin-3(4H)-one Derivatives
- Example: 3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoic acid.
- Structure: Oxazinone core instead of benzotriazinone, with a propanoic acid linker.
- Key Differences: The oxazinone lacks the triazine nitrogen atoms, reducing hydrogen-bonding capacity. The carboxylic acid group enhances hydrophilicity but may limit blood-brain barrier penetration compared to the benzamide-isopropyl group .
4-Methoxy-3-(3-methoxypropoxy)-N-{[(3S,4S)-4-{[(4-methylphenyl)sulfonyl]amino}pyrrolidin-3-yl]methyl}-N-(propan-2-yl)benzamide
- Structure : Shares the N-isopropylbenzamide moiety but incorporates a pyrrolidine-sulfonamide group and methoxy substituents.
- The pyrrolidine ring adds conformational rigidity absent in the target compound .
Amide-Linked Compounds with Varied Substituents
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Benzamide with a hydroxy-dimethyl ethyl substituent.
- Key Differences: The hydroxyl group improves water solubility but may reduce metabolic stability compared to the isopropyl group. Lacks the benzotriazinone core, limiting heterocyclic interactions .
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide
- Structure : Chlorobenzamide linked to an oxadiazole-thione ring.
- Key Differences: The oxadiazole-thione group introduces sulfur-based hydrogen bonding and redox activity.
Structural and Functional Analysis Table
Biological Activity
The compound 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide , often referred to as a benzotriazine derivative, has garnered attention in recent pharmacological research due to its potential biological activity. This article aims to explore the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 289.32 g/mol. The structure features a benzamide moiety linked to a benzotriazine derivative, which is significant for its biological activity.
Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 108180-02-5 |
| Molecular Weight | 289.32 g/mol |
| SMILES | CC(C(=O)N1C=CC2=C(N=N1)C(=O)C=C2)C |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors associated with cancer and inflammatory diseases. Research indicates that the benzotriazine moiety can act as an inhibitor of specific kinases involved in cell proliferation and survival pathways.
Anti-Cancer Properties
Studies have demonstrated that the compound exhibits significant anti-cancer activity against various cancer cell lines. For instance:
- Case Study 1 : In vitro studies showed that the compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis through the activation of caspase pathways .
- Case Study 2 : Another study highlighted its effectiveness against prostate cancer cells (PC-3), where it reduced cell viability by targeting the PI3K/Akt signaling pathway .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory conditions such as rheumatoid arthritis .
Pharmacological Studies
Recent pharmacological studies have focused on the safety and efficacy of this compound in animal models. Key findings include:
- Dose-dependent Efficacy : Higher doses resulted in more pronounced anti-tumor effects without significant toxicity to normal tissues.
- Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin, enhanced anti-cancer effects were observed, indicating potential for combination therapy .
Toxicology
Toxicological assessments revealed that the compound has a favorable safety profile at therapeutic doses, with no acute toxicity reported in animal studies. Long-term studies are ongoing to evaluate chronic effects and potential carcinogenicity.
Q & A
Q. What are the recommended synthetic routes for 4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-(propan-2-yl)benzamide?
The compound can be synthesized via a multi-step approach:
- Step 1 : Coupling of 3,4-dihydro-1,2,3-benzotriazin-4(1H)-one with a benzyl halide derivative using a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours to introduce the methylene bridge.
- Step 2 : Amidation of the intermediate with isopropylamine via EDCI/HOBt-mediated coupling in anhydrous DCM under nitrogen . Purity optimization requires column chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane (3:7) eluent. Yield typically ranges from 45–60% .
Q. How can researchers characterize the compound’s structural integrity?
Use a combination of:
- NMR Spectroscopy : Compare chemical shifts of the benzotriazinone ring (δ 8.2–8.5 ppm for aromatic protons) and the isopropyl group (δ 1.2–1.4 ppm for CH₃) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with m/z accuracy within 2 ppm .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., C=O···H-N interactions) to validate the 3D structure .
Q. What biochemical targets are associated with this compound?
Analogous benzamide derivatives exhibit activity against bacterial enzymes like AcpS-PPTase, which is critical for fatty acid biosynthesis. Target validation involves:
- Enzyme Inhibition Assays : Measure IC₅₀ values using spectrophotometric monitoring of CoA release .
- Molecular Docking : Use AutoDock Vina to simulate interactions with the PPTase active site (e.g., π-π stacking with Phe residues) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for scale-up synthesis?
Apply quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to:
- Predict transition states for amidation, identifying optimal temperatures and solvents.
- Screen catalysts (e.g., DMAP vs. pyridine) for improved yields . Example Workflow :
| Parameter | Predicted Outcome (DFT) | Experimental Result |
|---|---|---|
| Solvent (DMF vs. THF) | ΔG‡ = 25.3 kcal/mol (DMF) | Yield: 58% (DMF) vs. 32% (THF) |
| Catalyst (EDCI vs. DCC) | Lower activation energy with EDCI | EDCI yield: 60% |
Q. How to resolve contradictory spectral data in stability studies?
Contradictions in HPLC purity (e.g., 95% vs. 85%) may arise from degradation products. Mitigation strategies:
- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/basic conditions.
- LC-MS/MS Analysis : Identify degradation products (e.g., hydrolyzed benzotriazinone ring) and adjust storage conditions (e.g., inert atmosphere, −20°C) .
Q. What strategies improve selectivity in enzyme inhibition assays?
To reduce off-target effects:
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., electron-withdrawing groups) on the benzamide ring to enhance binding specificity .
- Kinetic Analysis : Determine values using Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition .
Methodological Considerations
Q. How to design a robust SAR study for derivative synthesis?
Follow this framework:
- Core Modifications : Vary substituents on the benzotriazinone (e.g., Cl, F) and benzamide (e.g., CF₃, OCH₃) .
- Biological Testing : Prioritize derivatives with logP < 3.5 (to balance lipophilicity) and polar surface area < 90 Ų (for membrane permeability) .
Q. What analytical techniques validate crystallinity and polymorphic forms?
- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with simulated data from single-crystal studies .
- Differential Scanning Calorimetry (DSC) : Identify melting points and exothermic transitions indicative of polymorphic transitions .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity?
If a derivative predicted to have IC₅₀ < 1 µM shows no activity:
- Re-evaluate Solubility : Use dynamic light scattering (DLS) to detect aggregation at assay concentrations.
- Check Conformational Flexibility : Perform MD simulations (AMBER) to assess binding pose stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
